3-((6-Chloropyridazin-3-yl)amino)tetrahydrothiophene 1,1-dioxide

Overview

Description

Molecular Structure Analysis

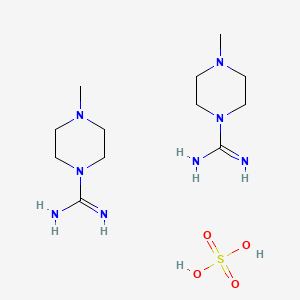

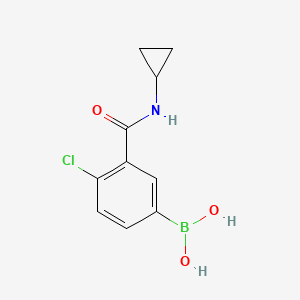

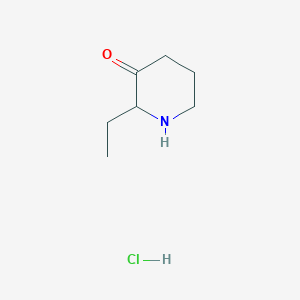

The molecular structure of 3-((6-Chloropyridazin-3-yl)amino)tetrahydrothiophene 1,1-dioxide consists of a tetrahydrothiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a pyridazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms. The pyridazine ring is substituted at the 3-position with an amino group and at the 6-position with a chlorine atom.Scientific Research Applications

Medicine

This compound, with its unique structure, may have potential applications in the development of new pharmaceuticals. Its ability to act as a building block for more complex molecules could be explored in drug synthesis, particularly for treatments targeting diseases where sulfur-containing compounds are effective. However, specific applications in medicine are not detailed in the available resources .

Agriculture

In agriculture, the compound could be investigated for its role in plant protection or growth regulation. The presence of the pyridazine ring might interact with certain plant enzymes, affecting growth patterns or resistance to pests. Further research would be needed to determine its efficacy and safety for such uses .

Material Science

Material science could benefit from the compound’s properties, especially in the creation of new polymers or coatings. The sulfur dioxide moiety could impart specific characteristics like increased durability or chemical resistance to materials .

Environmental Science

Environmental science might find this compound useful in the study of atmospheric chemistry or as a reagent in environmental remediation processes, due to its potential reactivity with pollutants. It could also serve as a model compound for studying the environmental fate of similar organosulfur pollutants .

Energy

The compound’s potential applications in energy could be in the field of energy storage or conversion. Its chemical structure suggests that it could be used in the development of novel electrolytes for batteries or as a catalyst in energy-producing reactions .

Electronics

In electronics, the compound could be utilized in the design of organic semiconductors or as part of electronic materials that require specific electrical properties. The combination of a pyridazine ring and a thiophene structure could influence charge transport in organic electronic devices .

Mechanism of Action

The mechanism of action of 3-((6-Chloropyridazin-3-yl)amino)tetrahydrothiophene 1,1-dioxide is not specified in the search results. As it is primarily used for research, its biological activity may depend on the specific context of the study.

Safety and Hazards

properties

IUPAC Name |

6-chloro-N-(1,1-dioxothiolan-3-yl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2S/c9-7-1-2-8(12-11-7)10-6-3-4-15(13,14)5-6/h1-2,6H,3-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTYLWZXGMRGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((6-Chloropyridazin-3-yl)amino)tetrahydrothiophene 1,1-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[1-(3-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1461917.png)

![5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1461921.png)

![7-(2-mercaptoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B1461923.png)